2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol is an organic compound with significant relevance in both synthetic organic chemistry and medicinal applications. This compound features a chloro group and a methoxy-substituted naphthalene moiety, making it a versatile intermediate for various chemical transformations. It is classified under haloalcohols and is particularly noted for its potential biological activities.
The compound can be synthesized from readily available starting materials, including 4-methoxynaphthalene and ethylene oxide. Its synthesis is often conducted under controlled conditions to optimize yield and purity.
The synthesis of 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol typically involves the following steps:
The molecular structure of 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H13ClO2 |
| Molecular Weight | 236.69 g/mol |
| IUPAC Name | 2-chloro-1-(4-methoxynaphthalen-1-yl)ethanol |
| InChI | InChI=1S/C13H13ClO2/c1-16-13-7-6-10(12(15)8-14)9-4-2-3-5-11(9)13/h2-7,12,15H,8H2,1H3 |
| Canonical SMILES | COC1=CC=C(C2=CC=CC=C21)C(CCl)O |
2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol can participate in various chemical reactions:
The mechanism of action for the biological activities associated with derivatives of 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol involves:
The physical properties of 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol include:
Key chemical properties include:
The compound's unique structural features contribute to its specific reactivity patterns in organic synthesis and potential applications in medicinal chemistry.
The applications of 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanol are diverse:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: